1-(4-chloro-2-fluorobenzoyl)indoline
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Overview
Description
Synthesis Analysis
The synthesis of 1-(4-Chloro-2-fluorobenzoyl)indoline involves multireactive building blocks that can serve as starting materials in heterocyclic oriented synthesis (HOS) leading to various condensed nitrogenous cycles. For instance, 4-Chloro-2-fluoro-5-nitrobenzoic acid, a commercially available compound, has demonstrated its utility for the preparation of substituted nitrogenous heterocycles via polymer-supported o-phenylendiamines. Immobilization of this compound on Rink resin followed by further chlorine substitution, reduction of a nitro group, and appropriate cyclization affords a range of heterocycles, showcasing the versatility of this chemical framework in the synthesis of complex molecular structures (Křupková et al., 2013).
Molecular Structure Analysis
The molecular structure of this compound derivatives has been analyzed through various techniques, including X-ray diffraction, vibrational spectra, and theoretical calculation methods. These studies reveal that the carbonyl and thiourea groups in these compounds are almost planar, with the C=S and C=O double bonds adopting an antiperiplanar conformation. This conformation is stabilized by intramolecular N-H⋯O hydrogen bonds, demonstrating the complex and precise nature of the molecular interactions within these compounds (Saeed et al., 2011).
Chemical Reactions and Properties
This compound participates in various chemical reactions, leading to the synthesis of a wide array of heterocyclic compounds. These reactions include Pd-catalyzed condensation, hydroamination/Heck reaction sequences, and Pictet-Spengler-type condensation. These methods provide efficient routes to important classes of heterocycles from a common precursor, demonstrating the compound's utility in complex synthetic pathways (Tsvelikhovsky & Buchwald, 2010); (Ackermann, Kaspar, & Gschrei, 2004).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Indole derivatives, which include compounds like 1-(4-chloro-2-fluorobenzoyl)indoline, are known to interact with a variety of biological targets .
Mode of Action
Indoline derivatives are known to undergo dehydrogenation to produce indole . This transformation is catalyzed by cytochrome P450 enzymes . The resulting indole can potentially be bioactivated to toxic intermediates through an additional dehydrogenation step .
Biochemical Pathways
It’s known that indoline is aromatized by cytochrome p450 enzymes to produce indole through a novel dehydrogenation pathway . The indole products can potentially be bioactivated to toxic intermediates through an additional dehydrogenation step .
Pharmacokinetics
The metabolic studies of indapamide, an indoline-containing drug, reported that the indoline functional group was aromatized to indole through a dehydrogenation pathway by cytochromes p450 .
Result of Action
Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
properties
IUPAC Name |
(4-chloro-2-fluorophenyl)-(2,3-dihydroindol-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFNO/c16-11-5-6-12(13(17)9-11)15(19)18-8-7-10-3-1-2-4-14(10)18/h1-6,9H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PACGQOFGYHBCMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=C(C=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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